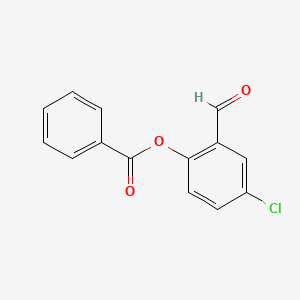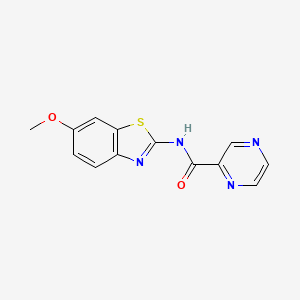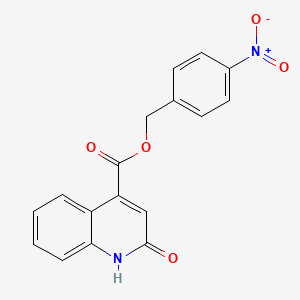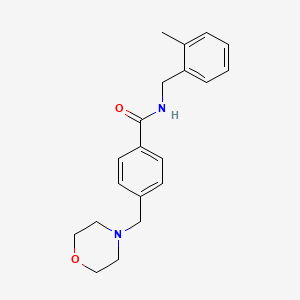
(4-Chloro-2-formylphenyl) benzoate
概要
説明
(4-Chloro-2-formylphenyl) benzoate is an organic compound that features a benzoate ester linked to a chlorinated formylphenyl group
科学的研究の応用
(4-Chloro-2-formylphenyl) benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-formylphenyl) benzoate typically involves the esterification of 4-chloro-2-formylphenol with benzoic acid or its derivatives. One common method is the Fischer esterification, which involves heating the phenol and benzoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture for several hours to achieve a high yield of the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, leading to higher production rates and consistent product quality.
化学反応の分析
Types of Reactions
(4-Chloro-2-formylphenyl) benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Chloro-2-carboxyphenyl benzoate.
Reduction: 4-Chloro-2-hydroxyphenyl benzoate.
Substitution: Various substituted phenyl benzoates depending on the nucleophile used.
作用機序
The mechanism of action of (4-Chloro-2-formylphenyl) benzoate depends on its chemical reactivity. The formyl group can participate in nucleophilic addition reactions, making it a useful intermediate in organic synthesis. The chlorine atom can undergo substitution reactions, allowing for the introduction of various functional groups. These properties make the compound versatile in different chemical transformations.
類似化合物との比較
Similar Compounds
4-Chloro-2-formylphenylboronic acid: Similar structure but with a boronic acid group instead of a benzoate ester.
4-Formylphenylboronic acid: Lacks the chlorine atom but has a similar formyl group and boronic acid functionality.
4-Chloro-2-hydroxyphenyl benzoate: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
(4-Chloro-2-formylphenyl) benzoate is unique due to the presence of both a formyl group and a chlorine atom, which provide distinct reactivity patterns. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
(4-chloro-2-formylphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-12-6-7-13(11(8-12)9-16)18-14(17)10-4-2-1-3-5-10/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVXZDGJVLEODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B5742505.png)


![[(Z)-[2-[4-ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea](/img/structure/B5742534.png)
![3-Phenyl-7-(piperidin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B5742548.png)
![2,4-dichloro-N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5742549.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]benzoic acid](/img/structure/B5742554.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5742564.png)


![1-cyclopropyl-3-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-2-propen-1-one](/img/structure/B5742591.png)
![N-[2-(2-methoxyphenyl)ethyl]cycloheptanamine](/img/structure/B5742593.png)

![N-[2-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5742603.png)
